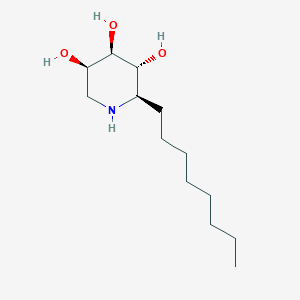
Glucocerebrosidase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Inhibition of glucocerebrosidase has significant implications in the treatment of Gaucher disease and Parkinson’s disease, as mutations in the gene encoding this enzyme are linked to these disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Glucocerebrosidase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Glucocerebrosidase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of glucocerebrosidase in cellular processes.
Medicine: Investigated for its potential in treating Gaucher disease and Parkinson’s disease by modulating enzyme activity.
Industry: Used in the development of enzyme inhibitors and therapeutic agents.
Mechanism of Action
Glucocerebrosidase-IN-1 exerts its effects by binding to the active site of glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucocerebroside into glucose and ceramide, leading to the accumulation of glucocerebroside. The molecular targets and pathways involved include the lysosomal degradation pathway and the regulation of lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Alglucerase: Another form of glucocerebrosidase used for similar therapeutic purposes.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-1 is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike enzyme replacement therapies, it offers a different approach by directly inhibiting the enzyme’s activity, which can be beneficial in specific therapeutic contexts .
Properties
Molecular Formula |
C13H27NO3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
MGETUKQLQDZANV-FDYHWXHSSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |
Canonical SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
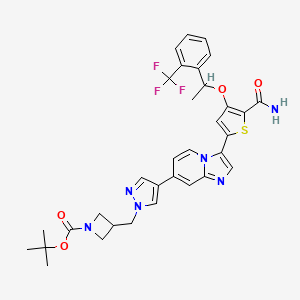
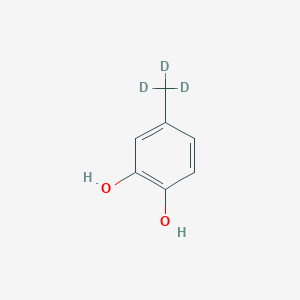
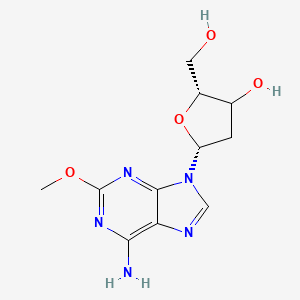
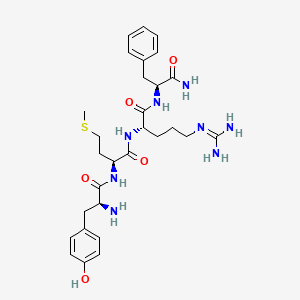
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

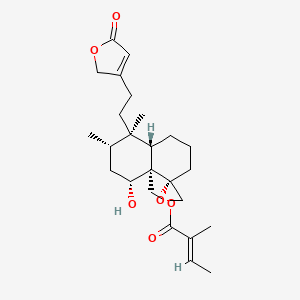
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
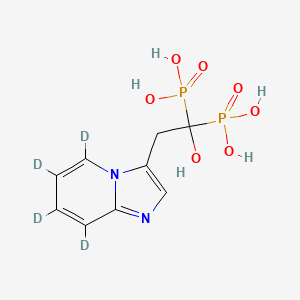
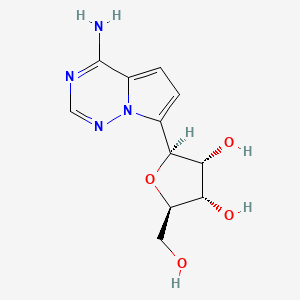
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
